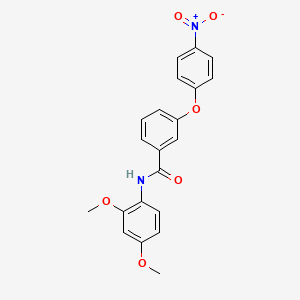
N-(2,4-dimethoxyphenyl)-3-(4-nitrophenoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-3-(4-nitrophenoxy)benzamide is a complex organic compound characterized by the presence of methoxy, nitro, and benzamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-(4-nitrophenoxy)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of the nitro group to the phenoxy ring.
Methoxylation: Introduction of methoxy groups to the phenyl ring.
Amidation: Formation of the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-(4-nitrophenoxy)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include hydroxylated derivatives, amino derivatives, and substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-3-(4-nitrophenoxy)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(4-nitrophenoxy)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-dimethoxyphenyl)-3-(4-aminophenoxy)benzamide
- N-(2,4-dimethoxyphenyl)-3-(4-chlorophenoxy)benzamide
- N-(2,4-dimethoxyphenyl)-3-(4-methylphenoxy)benzamide
Uniqueness
N-(2,4-dimethoxyphenyl)-3-(4-nitrophenoxy)benzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C21H18N2O6 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-3-(4-nitrophenoxy)benzamide |
InChI |
InChI=1S/C21H18N2O6/c1-27-17-10-11-19(20(13-17)28-2)22-21(24)14-4-3-5-18(12-14)29-16-8-6-15(7-9-16)23(25)26/h3-13H,1-2H3,(H,22,24) |
InChI-Schlüssel |
PVHFNJRWDOEVGE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B15150131.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B15150146.png)
![3-{[(2-{[(4-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B15150154.png)
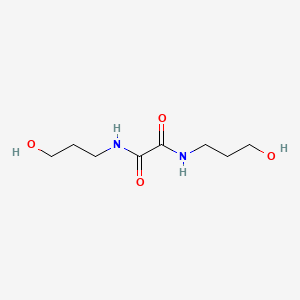
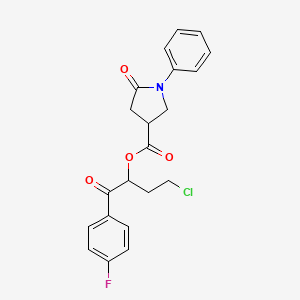
![(E)-N-[1-(1-Ethyl-3,5-dimethylpyrazol-4-YL)ethylidene]hydroxylamine](/img/structure/B15150173.png)
![N-[4-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B15150180.png)
![2-[3-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid](/img/structure/B15150183.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide](/img/structure/B15150185.png)
![Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate](/img/structure/B15150199.png)
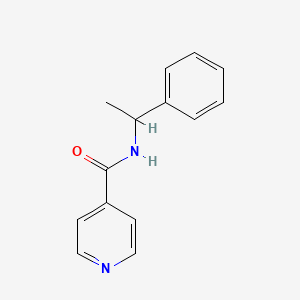
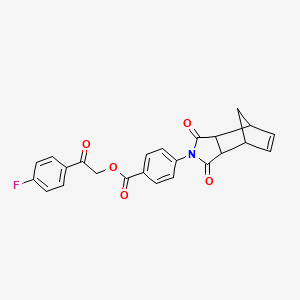
![4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B15150214.png)
![Morpholin-3-ylmethyl N-[4-({1-[(3-fluorophenyl)methyl]indazol-5-YL}amino)-5-methylpyrrolo[2,1-F][1,2,4]triazin-6-YL]carbamate hydrochloride](/img/structure/B15150219.png)
